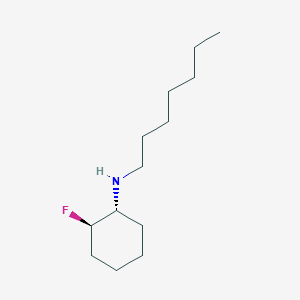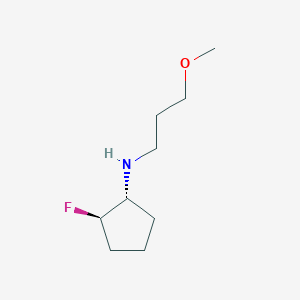![molecular formula C8H18N2O B1485622 trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol CAS No. 2165006-57-3](/img/structure/B1485622.png)
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol, also known as trans-2-amino-2-methylcyclobutanol or trans-2-amino-2-methylcyclobutane-1-ol, is an organic compound belonging to the cyclobutanol family. It is a colorless and odorless liquid with a boiling point of 116.6 °C and a melting point of -33.7 °C. It is a chiral molecule, meaning that it has two forms that are mirror images of each other. The two forms are known as the R and S enantiomers. Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol has a variety of applications in scientific research, including as a reagent in organic synthesis and as a tool in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Stereochemistry
Trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol and its derivatives are subjects of interest in synthetic chemistry, particularly in the preparation of stereochemically complex structures. These compounds are utilized in the stereoselective synthesis of cyclobutane-containing molecules, which are relevant in medicinal chemistry due to their rigid structures that can mimic biologically active molecules. For instance, the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid demonstrates the utility of these compounds in accessing diverse stereochemical landscapes. This synthesis involved a photochemical [2+2] cycloaddition, followed by separation and functional group transformations to obtain each stereoisomer as a single entity (André et al., 2013). Similarly, the synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring highlights the importance of these compounds in constructing molecules with a threoninol substructure, showcasing their versatility in synthetic organic chemistry (Pérez-Fernández et al., 2008).
Conformational Analysis and Structural Studies
Cyclobutane derivatives like trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol are also significant in conformational analysis and structural studies. The rigidity of the cyclobutane ring imposes conformational constraints on the molecule, which can lead to unique three-dimensional structures. For example, studies on the folding of cyclobutane beta-amino acid oligomers have revealed a preference for a 12-helical conformation, which is influenced by the stereochemistry of the cyclobutane moiety (Fernandes et al., 2010). This type of structural information is crucial for designing molecules with specific biological activities.
Biomedical Applications
In the biomedical field, cyclobutane-containing compounds are explored for their potential as bioactive molecules. For instance, the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in prostate cancer cells have been studied, highlighting the role of these compounds in cancer imaging and diagnosis (Okudaira et al., 2011). This research underscores the importance of cyclobutane derivatives in developing novel diagnostic tools and therapeutic agents.
properties
IUPAC Name |
(1R,2R)-2-[methyl-[2-(methylamino)ethyl]amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-5-6-10(2)7-3-4-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOJLQSOKXIYOG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCN(C)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)

![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)




![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485552.png)

![(3R,4S)-4-fluoro-N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1485556.png)
![1-[(1-fluorocyclopentyl)methyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B1485557.png)
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1485558.png)
![6-[(Piperidin-4-yl)methoxy]pyridine-2-carbonitrile hydrochloride](/img/structure/B1485561.png)